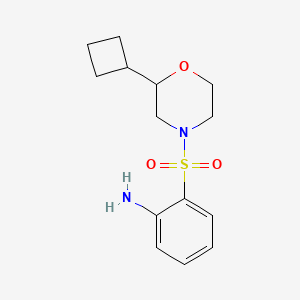
2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline is a compound that combines the structural features of sulfonylaniline and morpholineThe sulfonylaniline motif is known for its presence in various biologically active compounds, making it a valuable structure for drug discovery and development .
準備方法
The synthesis of 2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline typically involves the sulfonylation of aniline derivatives. One common method is the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a reagent. This method offers good modifiability and stability under mild reaction conditions . The reaction involves the use of a photocatalyst and an external oxidant to facilitate the sulfonylation process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Due to its structural similarity to known drugs, it is investigated for its potential therapeutic effects in treating diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the targets being studied .
類似化合物との比較
2-(2-Cyclobutylmorpholin-4-yl)sulfonylaniline can be compared with other sulfonylaniline derivatives and morpholine-containing compounds. Similar compounds include:
Navitoclax: A Bcl-2 protein inhibitor used in cancer therapy.
Laropiprant: A DP receptor antagonist used to reduce flushing caused by niacin.
Oxomemazine: A histamine H1-receptor blocker used as an antihistamine.
Vebicorvir: A hepatitis B virus core protein inhibitor.
The uniqueness of this compound lies in its specific combination of the sulfonylaniline and morpholine motifs, which may confer distinct biological activities and chemical properties.
特性
IUPAC Name |
2-(2-cyclobutylmorpholin-4-yl)sulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c15-12-6-1-2-7-14(12)20(17,18)16-8-9-19-13(10-16)11-4-3-5-11/h1-2,6-7,11,13H,3-5,8-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPDHNUZAWXOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CN(CCO2)S(=O)(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1-methoxycyclobutyl)ethyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide](/img/structure/B7414773.png)
![4-[3-(dimethylcarbamoylamino)piperidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylic acid](/img/structure/B7414777.png)
![6-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethylamino]pyridine-2-carboxylic acid](/img/structure/B7414779.png)
![3-[1-(2-Chloro-6-methylphenyl)sulfonylpyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7414787.png)
![1-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]methanamine](/img/structure/B7414796.png)
![N-[(4-bromo-2,5-dimethylpyrazol-3-yl)methyl]-1-(5-methyl-1,3-oxazol-4-yl)methanamine](/img/structure/B7414802.png)
![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1,3-oxazol-4-yl)methanamine](/img/structure/B7414805.png)
![2-[1-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclopropyl]acetic acid](/img/structure/B7414813.png)
![4-[(8-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7414818.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1,3-oxazol-4-yl)methanamine](/img/structure/B7414833.png)
![(2R)-1-[1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7414842.png)
![N,N-dimethyl-1-thieno[3,2-b]pyridin-6-ylsulfonylpyrrolidine-3-carboxamide](/img/structure/B7414858.png)
![3-methyl-N-[4-(methylsulfonylmethyl)cyclohexyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7414863.png)
![1-[1-(2,2-Dimethylpropylsulfonyl)azepan-4-yl]pyrrolidin-2-one](/img/structure/B7414873.png)
